1-Chloro-5-methylhexan-2-ol

Lipophilicity Partitioning ADME Optimization

1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) is a halogenated secondary alcohol with the molecular formula C₇H₁₅ClO and a molecular weight of 150.65 g/mol. It is characterized by a chloro and a hydroxyl group on a branched hexane backbone, imparting unique reactivity as a versatile intermediate in organic synthesis.

Molecular Formula C7H15ClO
Molecular Weight 150.65
CAS No. 107323-80-8
Cat. No. B2387763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-methylhexan-2-ol
CAS107323-80-8
Molecular FormulaC7H15ClO
Molecular Weight150.65
Structural Identifiers
SMILESCC(C)CCC(CCl)O
InChIInChI=1S/C7H15ClO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3
InChIKeyUIGDANNMZNVMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) Procurement Guide: Key Data for Scientific and Industrial Selection


1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) is a halogenated secondary alcohol with the molecular formula C₇H₁₅ClO and a molecular weight of 150.65 g/mol [1]. It is characterized by a chloro and a hydroxyl group on a branched hexane backbone, imparting unique reactivity as a versatile intermediate in organic synthesis . This compound is primarily utilized as a building block for pharmaceuticals, agrochemicals, and specialty chemicals, with particular value in stereoselective transformations due to its chiral center at the 2-ol position [2].

1-Chloro-5-methylhexan-2-ol: Why In-Class Chloroalcohol Substitution Risks Synthetic Failure


While numerous chloroalcohols share similar bifunctional reactivity (e.g., 1-chloro-2-propanol, 3-chloro-1-propanol), substitution of 1-chloro-5-methylhexan-2-ol with a generic analog introduces significant risk of divergent physicochemical and stereochemical outcomes. The specific combination of a branched C7 backbone, secondary alcohol, and terminal chloro group yields a unique LogP of 2.21 , which is substantially higher than shorter-chain analogs (e.g., 1-chloro-2-propanol LogP ≈0.6), profoundly affecting partitioning behavior in biphasic reactions and membrane permeability of downstream products. Furthermore, the presence of a chiral center at the 2-ol position—absent in linear or primary chloroalcohols—enables diastereoselective transformations critical for pharmaceutical intermediate synthesis, a capacity that simple achiral substitutes cannot replicate [1]. These non-interchangeable properties mandate compound-specific procurement for applications requiring predictable lipophilicity and stereochemical control.

1-Chloro-5-methylhexan-2-ol: Quantitative Differentiators Against Closest Chloroalcohol Analogs


Lipophilicity (LogP) Comparison: 1-Chloro-5-methylhexan-2-ol vs. Short-Chain Chloroalcohols

1-Chloro-5-methylhexan-2-ol exhibits a calculated LogP of 2.21 , which is significantly higher than that of commonly used short-chain chloroalcohols such as 1-chloro-2-propanol (LogP = 0.606) [1] and 3-chloro-1-propanol (LogP = 0.50–0.82) [2]. This >3.5-fold increase in lipophilicity alters partitioning behavior in biphasic reaction systems and can dramatically influence the ADME properties of downstream pharmaceutical intermediates.

Lipophilicity Partitioning ADME Optimization

Chiral Center Utility: Enabling Asymmetric Synthesis vs. Achiral Chloroalcohols

1-Chloro-5-methylhexan-2-ol possesses a chiral center at the C2 position (undefined stereocenter count = 1) [1], which enables diastereoselective transformations and kinetic resolutions not possible with achiral chloroalcohols such as 3-chloro-1-propanol or 1-chloro-2-methylpropane . This stereochemical feature meets pharmaceutical industry requirements for enantiomerically pure intermediates and allows for the preparation of single-enantiomer drug candidates through asymmetric catalysis or enzymatic resolution pathways [2].

Asymmetric Synthesis Chiral Building Blocks Stereoselective Transformations

Boiling Point Differentiation: Operational Handling vs. Common Chloroalcohols

1-Chloro-5-methylhexan-2-ol has a predicted boiling point of 198.6 ± 13.0 °C at 760 mmHg , which is approximately 35–65 °C higher than short-chain analogs such as 1-chloro-2-propanol (132 °C) and 3-chloro-1-propanol (160–162 °C) . This elevated boiling point permits higher-temperature reaction conditions and simplifies separation from lower-boiling solvents during workup, reducing cross-contamination in multi-step syntheses.

Thermal Stability Distillation Process Engineering

Purity Specification: 95% Minimum vs. Unspecified or Lower-Grade Alternatives

Commercial suppliers of 1-chloro-5-methylhexan-2-ol specify a minimum purity of 95% [1], a defined quality metric that is not uniformly guaranteed for all chloroalcohol analogs (e.g., some technical-grade 1-chloro-3-propanol is sold at 90–92% purity). This specified purity level reduces the risk of side reactions arising from unidentified impurities, which is critical in sensitive pharmaceutical intermediate synthesis where even trace contaminants can poison catalysts or generate difficult-to-remove byproducts.

Quality Control Analytical Chemistry Reproducibility

Storage Condition Differentiation: Refrigerated Stability vs. Ambient Chloroalcohols

1-Chloro-5-methylhexan-2-ol requires refrigerated storage at 4 °C [1], whereas many simple chloroalcohols (e.g., 1-chloro-2-propanol, 3-chloro-1-propanol) are stable at ambient temperature. This temperature sensitivity implies a potential for thermal degradation or rearrangement under non-refrigerated conditions, necessitating cold-chain logistics for procurement and inventory management.

Compound Stability Supply Chain Long-term Storage

1-Chloro-5-methylhexan-2-ol: Targeted Application Scenarios Validated by Differential Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The presence of a chiral center at the C2 position enables diastereoselective transformations, making 1-chloro-5-methylhexan-2-ol a valuable building block for preparing single-enantiomer drug candidates. This is particularly relevant for synthesizing enantiomerically pure beta-blockers, antivirals, or other APIs where stereochemistry dictates pharmacological activity. Procurement of this specific compound, rather than an achiral alternative, is essential for accessing stereochemically defined intermediates and meeting regulatory purity requirements .

Lipophilicity-Optimized Building Block for CNS-Targeted Drug Discovery

With a LogP of 2.21, 1-chloro-5-methylhexan-2-ol offers a balanced lipophilicity profile that is near-optimal for central nervous system (CNS) penetration (typical CNS drug LogP range 2–5). This makes it a rational starting material for synthesizing CNS-targeted lead compounds where adequate blood-brain barrier permeability is required but excessive lipophilicity (LogP >5) would risk poor solubility and metabolic instability. Shorter-chain chloroalcohols (LogP <1) would be suboptimal for this application due to insufficient membrane permeability .

High-Temperature Reaction Sequences in Multi-Step API Synthesis

The elevated boiling point of 198.6 ± 13.0 °C allows this chloroalcohol to withstand reaction conditions that would volatilize or degrade lower-boiling analogs. This thermal robustness is advantageous in multi-step pharmaceutical syntheses where elevated temperatures are required for amidation, esterification, or nucleophilic substitution steps, and where product isolation via distillation must be conducted without co-distillation of the intermediate .

Quality-Critical Intermediate for cGMP and Regulatory Filings

The defined 95% minimum purity specification, combined with the requirement for refrigerated storage (4 °C), supports quality-by-design (QbD) and current Good Manufacturing Practice (cGMP) workflows. For organizations preparing regulatory filings (IND, NDA, ANDA), procurement of this compound from vendors specifying this purity level provides a documented, traceable quality metric that can be referenced in chemistry, manufacturing, and controls (CMC) sections, reducing the analytical burden of in-house purity verification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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